
2-(Azidomethyl)-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-N-ethylbenzamide is an organic compound characterized by the presence of an azido group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of N-ethylbenzamide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group, such as a halide, on the benzamide ring.
Industrial Production Methods: Industrial production of 2-(Azidomethyl)-N-ethylbenzamide may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products:
Oxidation: Nitrobenzamides.
Reduction: Aminobenzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)-N-ethylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry reactions.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-N-ethylbenzamide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reactivity is exploited in click chemistry for the efficient and selective formation of covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
- 2-(Azidomethyl)benzamide
- N-ethyl-2-(azidomethyl)aniline
- 2-(Azidomethyl)-N-methylbenzamide
Comparison: 2-(Azidomethyl)-N-ethylbenzamide is unique due to the presence of both an azido group and an ethyl group on the benzamide structure. This combination enhances its reactivity and versatility in various chemical reactions compared to similar compounds that may lack one of these functional groups .
Properties
CAS No. |
918812-29-0 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(azidomethyl)-N-ethylbenzamide |
InChI |
InChI=1S/C10H12N4O/c1-2-12-10(15)9-6-4-3-5-8(9)7-13-14-11/h3-6H,2,7H2,1H3,(H,12,15) |
InChI Key |
IWAGIVQVPBTYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one](/img/structure/B12628679.png)
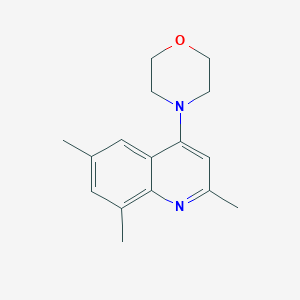
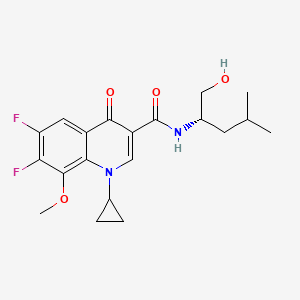
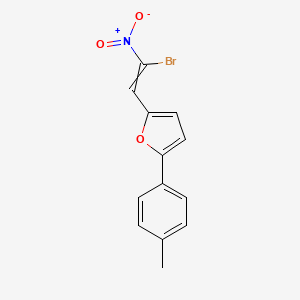
![5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B12628696.png)
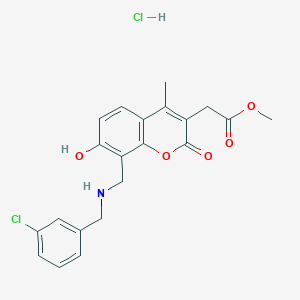

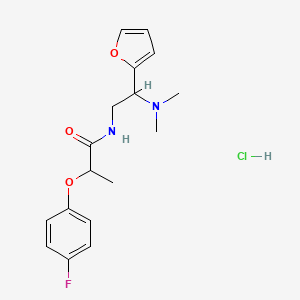
![(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12628722.png)
![Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone](/img/structure/B12628736.png)

![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)
![2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12628750.png)
